molecular formula C22H21N3O B5685796 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No. B5685796
M. Wt: 343.4 g/mol
InChI Key: ZSZUCINQLCLTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidinones and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and gene expression.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the regulation of the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been shown to activate the Wnt signaling pathway by inhibiting the activity of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, which is a negative regulator of the pathway. This activation of the Wnt signaling pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII is a potent and selective inhibitor of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, which is a serine/threonine kinase that regulates various cellular processes. 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII binds to the ATP-binding site of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone and inhibits its activity, leading to the activation of downstream signaling pathways. The inhibition of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone by 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been shown to have various effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and physiological effects:
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII can induce the differentiation of embryonic stem cells into neuronal cells and promote the survival of neurons. In vivo studies have shown that 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII can improve cognitive function in animal models of Alzheimer's disease and reduce the growth of cancer cells in xenograft models.

Advantages and Limitations for Lab Experiments

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has several advantages for lab experiments, including its potency and selectivity for 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, its availability from various chemical suppliers, and its ability to activate the Wnt signaling pathway. However, there are also limitations to the use of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII in lab experiments, including its potential toxicity and the need for further research to fully understand its effects on cellular processes.

Future Directions

There are several future directions for further research on 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII. One area of research is the development of more potent and selective inhibitors of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone that can be used in clinical applications. Another area of research is the investigation of the effects of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII on other cellular processes, including metabolism and inflammation. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII on cellular processes and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 3-bromo-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromoethyl phenyl ketone to form the final product. The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been described in several research articles, and the compound is commercially available from various chemical suppliers.

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-21(17-8-4-3-5-9-17)22(26)24-16(2)25(15)13-12-18-14-23-20-11-7-6-10-19(18)20/h3-11,14,23H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUCINQLCLTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CCC2=CNC3=CC=CC=C32)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one

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